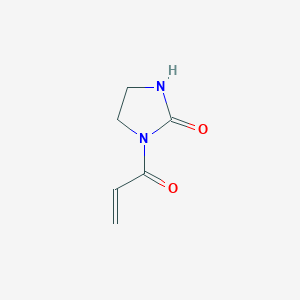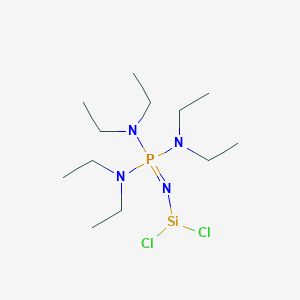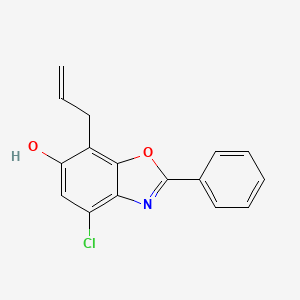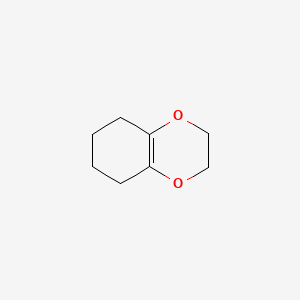![molecular formula C18H35BrO2 B14296457 2-[(13-Bromotridecyl)oxy]oxane CAS No. 116452-12-1](/img/structure/B14296457.png)
2-[(13-Bromotridecyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(13-Bromotridecyl)oxy]oxane is an organic compound that features a brominated long-chain alkyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(13-Bromotridecyl)oxy]oxane typically involves the reaction of 13-bromotridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(13-Bromotridecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 13-hydroxytridecyl oxane.
Oxidation: Formation of 13-oxotridecyl oxane or 13-carboxytridecyl oxane.
Reduction: Formation of tridecyl oxane.
Wissenschaftliche Forschungsanwendungen
2-[(13-Bromotridecyl)oxy]oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2-[(13-Bromotridecyl)oxy]oxane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols. These interactions can influence the compound’s reactivity and its ability to form stable intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog without the long-chain alkyl group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: A similar compound with a shorter brominated alkyl chain.
Uniqueness
2-[(13-Bromotridecyl)oxy]oxane is unique due to its long brominated alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
116452-12-1 |
|---|---|
Molekularformel |
C18H35BrO2 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-(13-bromotridecoxy)oxane |
InChI |
InChI=1S/C18H35BrO2/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h18H,1-17H2 |
InChI-Schlüssel |
HEZZOESFSODHHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)






![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
